2-Nitro-5-(trifluoromethyl)benzamide
Description
Significance of Trifluoromethyl and Nitro Functional Groups in Organic Chemistry
The introduction of trifluoromethyl (CF3) and nitro (NO2) groups onto an aromatic ring, such as in the case of 2-Nitro-5-(trifluoromethyl)benzamide, imparts unique and powerful properties to the parent molecule.
The nitro group , also a potent electron-withdrawing group, plays a crucial role in the bioactivity of many compounds. It is a key component in a number of antibacterial and antiparasitic drugs. The mechanism often involves the in vivo reduction of the nitro group to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage in target organisms. Beyond its direct role in bioactivity, the nitro group's electronic influence can modulate the reactivity of the entire molecule.
Historical Context of Research on Nitro-Trifluoromethylated Aromatic Systems
The exploration of aromatic systems bearing both nitro and trifluoromethyl groups has a history rooted in the search for new bioactive compounds. Early research into trifluoromethyl-substituted benzamides dates back to at least 1969, with studies investigating their potential as anticoccidial agents for treating parasitic infections in animals. nih.gov This initial work laid the foundation for further exploration of this class of compounds in various fields. More recently, related molecules such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) have been synthesized and characterized as key precursors in the development of novel antitubercular agents. nih.gov This highlights the continued relevance of nitro-trifluoromethylated aromatic systems in the quest for new therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
16499-68-6 |
|---|---|
Molecular Formula |
C8H5F3N2O3 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |
InChI Key |
CKYMCTVRKADRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 5 Trifluoromethyl Benzamide and Its Analogues
Established Synthetic Routes and Mechanistic Considerations
The primary and most direct methods for the synthesis of 2-Nitro-5-(trifluoromethyl)benzamide rely on the use of pre-functionalized precursors, specifically nitro-trifluoromethylated benzoic acids, which are then converted to the corresponding amide.
Synthesis from Nitro-Trifluoromethylated Benzoic Acid Precursors
The synthesis of the target benzamide (B126) often begins with the corresponding benzoic acid. For instance, the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, can be synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) through a nitration reaction. nih.gov Similarly, 3-Nitro-5-(trifluoromethyl)benzoic acid is a known compound that can serve as a direct precursor. biosynth.com
The preparation of these essential benzoic acid intermediates frequently involves the nitration of a trifluoromethylated benzene (B151609) ring. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. youtube.com Therefore, the nitration of 3-substituted benzotrifluorides can lead to the desired 5-nitro isomer. The mono-nitration of benzotrifluoride (B45747) itself has been a subject of study to control the regioselectivity of the reaction. illinois.edu
A common precursor, 2-Nitro-4-(trifluoromethyl)benzoic acid, has a melting point of 134-138 °C. sigmaaldrich.com
| Precursor | Synthetic Route | Key Reagents | Reference |
| 2-chloro-5-(trifluoromethyl)benzonitrile | Nitration | Nitrating acid mixture | nih.gov |
| 3-substituted benzotrifluorides | Nitration | Nitric acid | googleapis.com |
| Benzotrifluoride | Mono-nitration | Not specified | illinois.edu |
Amide Formation Reactions
Once the nitro-trifluoromethylated benzoic acid is obtained, the formation of the benzamide is a standard chemical transformation. A well-established method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a concentrated ammonia (B1221849) solution to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). nih.gov This two-step process is a classic approach to amide bond formation.
More contemporary methods for direct amidation from carboxylic acids have also been developed, which avoid the need for isolating the acyl chloride. These methods often employ coupling agents. Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines. acs.org Another powerful reagent for this transformation is triflic anhydride, which can promote the formation of primary amides from carboxylic acids using aqueous ammonium (B1175870) hydroxide (B78521) as the nitrogen source. thieme-connect.de
The formation of N,N-disubstituted benzamides, such as N,N-dimethyl-3-nitro-5-(trifluoromethyl)benzamide, follows a similar principle, using a secondary amine as the nucleophile. evitachem.com
| Carboxylic Acid Precursor | Amidation Method | Key Reagents | Product | Reference |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Acyl chloride formation followed by amination | Thionyl chloride, concentrated ammonia | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | nih.gov |
| General Carboxylic Acids | Direct amidation | B(OCH₂CF₃)₃, amine | Amide | acs.org |
| General Carboxylic Acids | Direct amidation | Triflic anhydride, aq. NH₄OH | Primary Amide | thieme-connect.de |
| 3-nitro-5-(trifluoromethyl)benzoic acid | Not specified | N,N-dimethylamine | N,N-dimethyl-3-nitro-5-(trifluoromethyl)benzamide | evitachem.com |
Multistep Synthetic Pathways Involving Specific Intermediates
In some instances, this compound and its analogues are synthesized as part of a larger multi-step sequence to produce more complex molecules. For example, in the synthesis of certain benzothiazinones, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is converted into a highly reactive benzoyl isothiocyanate intermediate. This intermediate then undergoes further reactions. researchgate.net
Nitro-substituted benzotrifluoride compounds are themselves valuable intermediates in the synthesis of other chemical products, such as herbicides. googleapis.comgoogle.comgoogle.comgoogleapis.com The synthetic routes to these intermediates often involve the carefully controlled nitration of substituted benzotrifluorides.
Alternative Synthetic Approaches for Analogous Benzamide Derivatives
Alternative strategies for the synthesis of related benzamide derivatives often focus on introducing the nitro group at a different stage of the synthesis or employing different bond-forming strategies.
Nitration Reactions in Trifluoromethylated Benzene Scaffolds
The regioselectivity of nitration on a trifluoromethylated benzene ring is highly dependent on the other substituents present on the ring. The trifluoromethyl group's strong electron-withdrawing nature directs incoming electrophiles to the meta position. youtube.com However, the presence of other directing groups can influence the final isomeric distribution.
For example, the nitration of 3-alkyl benzotrifluoride can lead to a mixture of nitro isomers. googleapis.com Similarly, the nitration of 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (B79036) and sulphuric acid yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. google.com Understanding the directing effects of various substituents is crucial for designing a selective synthesis.
| Substrate | Nitrating Agent | Product | Reference |
| 3-alkyl benzotrifluoride | Nitric acid | Mixture of nitro isomers | googleapis.com |
| 2-bromo-5-fluoro-benzotrifluoride | Potassium nitrate, Sulphuric acid | 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | google.com |
Nucleophilic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce functionalities onto a pre-nitrated aromatic ring. In this type of reaction, a nucleophile replaces a leaving group (typically a halide) on an electron-deficient aromatic ring. The nitro group is a strong activating group for SNAr reactions. nih.govresearchgate.net
This strategy can be employed to synthesize analogues of this compound where other substituents are introduced onto the ring. For example, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net While not directly leading to the title compound, this methodology highlights a versatile approach for creating a diverse range of substituted nitro(trifluoromethyl)benzene derivatives which could then be converted to the corresponding benzamides.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound and its analogues is typically achieved through the amidation of the corresponding carboxylic acid. A common and effective route involves the conversion of 2-nitro-5-(trifluoromethyl)benzoic acid into its more reactive acid chloride derivative, which is then treated with ammonia. For the closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, this method is reported to provide a good yield. The process begins with the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net This acid is subsequently activated with thionyl chloride to form the acyl chloride, which readily reacts with a concentrated ammonia solution to produce the final benzamide product. nih.govresearchgate.net
Optimization of reaction parameters is crucial for maximizing yield and purity. Studies on analogous benzamide syntheses provide a framework for potential improvements. For instance, the synthesis of 2-trifluoromethyl benzamide from 2-trifluoromethyl benzonitrile (B105546) via hydrolysis demonstrates the impact of reagent concentration and temperature.
Table 1: Optimization of 2-Trifluoromethyl Benzamide Synthesis via Hydrolysis A comparative table illustrating the effect of sodium hydroxide concentration on reaction yield.
| Molar Equivalent of NaOH | Temperature | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1.2 eq | 100 °C | 2 h | 89.9% | 98.8% |
| 0.6 eq | 100 °C | 2 h | 89.9% | 98.8% |
Data derived from a patent describing the synthesis of 2-trifluoromethyl benzamide. google.com
Further enhancements in benzamide synthesis have been achieved through the use of catalysts and alternative energy sources. In the synthesis of benzamide from benzoic acid and urea, boric acid can act as a catalyst. youtube.com Research has shown that extending the reaction time in this catalyzed reaction can significantly improve the yield from 51% to approximately 65%. youtube.com
Modern techniques such as microwave-assisted synthesis offer a path to highly efficient, rapid, and often catalyst-free reactions. The amination of 2-chloro-5-nitrobenzoic acid with various amines under microwave irradiation proceeds to completion in 5-30 minutes at 80-120°C, yielding N-substituted 5-nitroanthranilic acid derivatives in yields of up to >99% without the need for a catalyst or solvent. nih.gov This methodology highlights a significant potential for optimizing the synthesis of this compound by reducing reaction times and eliminating the need for catalysts, which can simplify purification and reduce environmental impact. nih.gov
Catalytic C-H amidation of benzoic acids using iridium catalysts with sulfonyl azides represents another advanced approach. ibs.re.kr This method allows for direct amidation under mild conditions (50°C), offering high efficiency and compatibility with various functional groups. ibs.re.kr Subsequent decarboxylation can yield meta- or para-substituted aniline (B41778) derivatives, and the two steps can be combined in a one-pot process. ibs.re.kr
Formation of Side Products and Competitive Reaction Pathways in Benzamide Synthesis
The synthesis of benzamides is not without its complexities, as various side reactions and competitive pathways can lead to the formation of undesired byproducts, thereby reducing the yield and complicating purification.
During the synthesis of benzothiazinones, which uses precursors structurally similar to this compound, a notable side product has been identified. The reaction of an intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate, with piperidine (B6355638) can result in competitive nucleophilic attack at two different sites, leading to the formation of the benzamide derivative 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone as a side product alongside the desired product. researchgate.net
The choice of reagents and reaction conditions can also introduce competitive pathways. In the electrosynthesis of amides, the cation of the iodide source can influence the product distribution. When ammonium-based iodides are used, the ammonium cations can be reduced at the cathode, producing competitive amines that can lead to the formation of undesired benzamide byproducts. rsc.org
In reactions involving precursors with multiple reactive sites, regioselectivity becomes a significant challenge. For example, during the nitration of 1,4-bis(trifluoromethyl)benzene (B1346883) to produce a precursor for related compounds, harsh conditions using fuming sulfuric acid can promote side reactions like sulfonation, leading to lower yields. google.com
Furthermore, the starting materials or reagents themselves can undergo side reactions. In the chemical cleavage of proteins using 2-nitro-5-thiocyanatobenzoic acid (NTCB), a major side reaction identified is the carbamylation of lysine (B10760008) residues, which competes with the desired peptide bond cleavage. nih.govresearchgate.net This highlights the reactivity of the nitrobenzoic acid moiety and the potential for unintended reactions in complex chemical environments.
The mechanism of the amidation reaction itself can also be a source of byproducts. The superacid-catalyzed reaction of cyanoguanidine with benzene to form benzamide is proposed to proceed through a protonated benzonitrile intermediate. nih.gov This intermediate is then hydrolyzed during workup to the final amide product. nih.gov Incomplete hydrolysis or alternative reactions of this intermediate could lead to the formation of impurities.
Chemical Reactivity and Transformation Studies of 2 Nitro 5 Trifluoromethyl Benzamide
Reactions of the Nitro Group: Reduction and Oxidation Pathways
The nitro group is a versatile functional group that can undergo both reduction and oxidation, leading to a variety of nitrogen-containing compounds.
Reduction: The nitro group of 2-Nitro-5-(trifluoromethyl)benzamide can be reduced to an amino group (-NH2) under various conditions. This transformation is a cornerstone in the synthesis of many pharmacologically active molecules and other functional materials. Common reducing agents include metals like iron or zinc in the presence of an acid, such as trifluoroacetic acid or dichloroacetic acid. google.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another effective method. evitachem.com For instance, the electrochemical reduction of similar nitrobenzotrifluorides to their corresponding anilines has been demonstrated, offering a scalable and environmentally friendly alternative. acs.org The reduction often proceeds through intermediate species like nitroso and hydroxylamino derivatives. In some biological systems or under specific chemical conditions, the nitro group can be reduced to form reactive nitro anion radicals. nih.gov
Oxidation: While the reduction of nitroarenes is more common, oxidation of the nitro group itself is less frequently explored. However, reactions involving the broader molecule can be influenced by the presence of the nitro group. For example, the oxidation of related 2-nitrobenzyl alcohol with a strong acid like trifluoromethanesulfonic acid results in the formation of 4-amino-3-carboxyphenyl trifluoromethanesulfonate, a reaction that proceeds through intermediates involving the nitro group. rsc.org
Transformations Involving the Amide Moiety
The amide group (-CONH2) is a key functional group that can participate in several important chemical transformations.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-nitro-5-(trifluoromethyl)benzoic acid, and ammonia (B1221849). evitachem.com This reaction is a fundamental process for the degradation or further functionalization of the molecule.
Dehydration: Dehydration of the primary amide can lead to the formation of a nitrile (-CN). This transformation typically requires strong dehydrating agents.
Other Reactions: The amide group can also be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), has been used as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, a class of antitubercular agents. nih.goviucr.org This involves a series of reactions where the amide nitrogen participates in ring formation. nih.govresearchgate.net
Reactions at the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is generally considered to be chemically inert and stable under most reaction conditions. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzene (B151609) ring. While direct reactions involving the C-F bonds are challenging, the presence of the trifluoromethyl group can affect the regioselectivity and rate of reactions on the aromatic ring. In some high-temperature or radical reactions, the trifluoromethyl group might undergo transformation, but these are not typical synthetic routes.
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The reactivity of the benzene ring in this compound towards substitution reactions is heavily influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org This is particularly true for positions ortho and para to the nitro group. chemistrysteps.comlibretexts.org A leaving group, such as a halogen, on the ring would be readily displaced by a nucleophile. chemistrysteps.comlibretexts.orgnih.gov The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate called a Meisenheimer complex. chemistrysteps.comyoutube.com The stability of this intermediate is enhanced by the electron-withdrawing groups. chemistrysteps.com Another possible mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the benzene ring towards electrophilic attack. msu.educhempedia.info These groups make the ring less nucleophilic and therefore less reactive towards electrophiles. msu.edu Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would require harsh conditions to proceed. msu.edumasterorganicchemistry.com When electrophilic substitution does occur, the directing effect of the existing substituents comes into play. Both the nitro and trifluoromethyl groups are meta-directing. chempedia.infolibretexts.org Therefore, any incoming electrophile would preferentially add to the positions meta to these groups.
Interactive Data Table: Reactivity of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Nitro Group | Reduction | Fe/acid or Zn/acid google.com | Amine |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) evitachem.com | Amine | |
| Reduction | Electrochemical methods acs.org | Amine | |
| Amide Moiety | Hydrolysis | Acid or Base evitachem.com | Carboxylic Acid |
| Dehydration | Dehydrating agents | Nitrile | |
| Aromatic Ring | Nucleophilic Substitution | Nucleophile (with a leaving group on the ring) chemistrysteps.comlibretexts.org | Substituted Benzamide (B126) |
| Electrophilic Substitution | Electrophile (e.g., HNO3/H2SO4) msu.edumasterorganicchemistry.com | Substituted Benzamide (meta-product) |
Investigation of Reactive Intermediates Formed from this compound
Several reactive intermediates can be formed from this compound during its chemical transformations.
Nitroso and Hydroxylamino Intermediates: During the reduction of the nitro group, nitroso (-NO) and hydroxylamino (-NHOH) species are formed as intermediates before the final amino product is obtained. nih.gov
Nitro Anion Radicals: Under certain reductive conditions, particularly in biological systems, one-electron reduction of the nitro group can lead to the formation of a nitro anion radical. nih.gov
Meisenheimer Complex: In nucleophilic aromatic substitution reactions, the addition of a nucleophile to the aromatic ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The stability of this complex is crucial for the reaction to proceed.
Benzyne Intermediate: The elimination-addition mechanism of nucleophilic aromatic substitution proceeds through a highly reactive and strained benzyne intermediate, which is quickly trapped by a nucleophile. chemistrysteps.comyoutube.com
Carbocation Intermediates (Wheland Intermediates): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring generates a positively charged carbocation intermediate, also known as a Wheland intermediate or an arenium ion. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
Structure Activity Relationship Sar Methodologies and Principles for Nitro Trifluoromethylated Benzamides
Computational Approaches to Structure-Activity Relationship Prediction
Computational methods are essential tools for predicting and rationalizing the structure-activity relationships of complex molecules like nitro-trifluoromethylated benzamides. These approaches allow for the investigation of electronic properties and potential interactions with biological targets.
One key computational approach is the analysis of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding electronic properties and reactivity. sci-hub.se For instance, in a benchmark study of benzamide (B126) derivatives, the introduction of different substituent groups was shown to alter the geometry and FMO distribution. For a parent benzamide, the HOMO electron density is typically located on the amide group and part of the benzene (B151609) ring, while the LUMO is distributed across the entire molecule. sci-hub.se The introduction of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups present in 2-Nitro-5-(trifluoromethyl)benzamide, would be expected to lower the energies of both HOMO and LUMO, potentially influencing charge transfer interactions with a target protein. sci-hub.se
Molecular docking simulations represent another critical computational tool. These simulations predict the preferred binding orientation and affinity of a ligand to a biological target. For example, in a study of N-substituted benzamide derivatives as potential histone deacetylase (HDAC) inhibitors, molecular docking was used to study the binding affinity of the compounds. The simulations revealed specific hydrogen bonds, van der Waals forces, and hydrophobic interactions with HDAC2 and HDAC8, providing a structural basis for their observed biological activity. researchgate.net For a hypothetical interaction of this compound, docking could elucidate how the nitro and trifluoromethyl groups orient themselves within a binding pocket and contribute to binding affinity.
| Computational Method | Application to Nitro-Trifluoromethylated Benzamides | Key Insights |
| Frontier Molecular Orbital (FMO) Analysis | Predicts electronic properties and reactivity based on HOMO and LUMO energy levels and distribution. | The introduction of electron-withdrawing groups like -NO₂ and -CF₃ lowers FMO energy levels, impacting charge transfer capabilities. sci-hub.se |
| Molecular Docking | Simulates the binding of the benzamide derivative to a target protein's active site to predict binding affinity and mode. | Identifies potential hydrogen bonds, hydrophobic interactions, and the role of specific substituents in target recognition. researchgate.net |
| Density of States (DOS) | Complements FMO analysis by showing the contribution of different fragments to the molecular orbitals. | Confirms the distribution of electron density and identifies which parts of the molecule are most involved in electronic transitions. sci-hub.se |
Influence of Substituent Position and Electronic Effects on Molecular Interactions
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The nitro (NO₂) and trifluoromethyl (CF₃) groups are both strong electron-withdrawing groups, which significantly impacts the electronic environment of the benzamide scaffold.
The electronic effect of a substituent is often quantified by the Hammett parameter (σ). Both NO₂ and CF₃ have positive Hammett parameters, indicating their electron-withdrawing nature through inductive and resonance effects. This electronic pull affects the acidity of the amide N-H group and the hydrogen bonding capabilities of the carbonyl oxygen.
The position of these substituents is critical. For example, in a study on the lipophilicity of substituted benzamides, it was found that halogen and alkyl substituents in the 5-position increased apparent lipophilicity more than when placed in the 3-position. This was attributed to a combination of steric and electronic influences on adjacent groups. nih.gov In this compound, the substituents are positioned ortho and meta to the amide group, respectively. The ortho-nitro group can exert a strong steric and electronic influence, potentially forcing the amide group out of the plane of the benzene ring. The meta-trifluoromethyl group primarily exerts a powerful inductive electron-withdrawing effect.
In a study of thiosemicarbazide (B42300) derivatives, the position of a trifluoromethylphenyl substituent was found to be a significant determinant of antibacterial activity. mdpi.com Derivatives with this substituent consistently showed higher activity, with MIC values against S. aureus of 64 µg/mL, compared to analogues where the substituent was in a different part of the molecule (MIC values of 128–250 µg/mL). mdpi.com This highlights that even with the same substituents, positional isomerism can lead to dramatic differences in biological outcomes.
| Substituent | Electronic Effect | Influence on Molecular Interactions |
| 2-Nitro (-NO₂) | Strong electron-withdrawing (inductive and resonance) | Increases acidity of amide N-H; potential for steric hindrance; can act as a hydrogen bond acceptor. |
| 5-Trifluoromethyl (-CF₃) | Strong electron-withdrawing (primarily inductive) | Increases lipophilicity; can participate in non-classical hydrogen bonds or halogen bonds; enhances metabolic stability. researchgate.net |
Conformational Analysis and its Impact on Ligand-Target Recognition (Theoretical)
The three-dimensional conformation of a molecule is a critical factor for its interaction with a biological target. For substituted benzamides, the rotation around the phenyl-carbonyl bond (defining the torsional angle ω) and the planarity of the amide group are key conformational features.
Theoretical calculations and structural studies on related compounds show that bulky ortho substituents can force the amide group to twist out of the plane of the benzene ring. nih.gov This non-planarity disrupts the π-electron conjugation between the carbonyl group and the aromatic ring. nih.gov A structural characterization of the closely related molecule, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) , provides valuable insight. nih.gov In this molecule, both the amide group and the nitro group are significantly twisted out of the benzene ring's plane. The plane of the amide group is inclined at angles of 43.4° and 49.0° in the two molecules present in the asymmetric unit, while the nitro group is tilted by about 46°. nih.gov This enforced twisting is a direct result of steric hindrance from the ortho-chloro and ortho-nitro groups. It is highly probable that this compound would adopt a similarly twisted conformation due to the steric bulk of the ortho-nitro group.
This pre-determined conformation can have a significant impact on ligand-target recognition. The specific shape of the molecule dictates how it fits into a binding pocket. A twisted conformation may be required for optimal binding to some targets, while a planar conformation may be preferred for others. The common knowledge in medicinal chemistry is that ligands rarely bind in their lowest calculated energy conformation, and significant conformational rearrangements can be tolerated. nih.gov However, understanding the likely solution-state conformation provides a crucial starting point for designing molecules that can adopt the necessary bioactive conformation without a large energetic penalty. nih.gov
| Analogue Compound | Key Conformational Feature | Dihedral/Tilt Angle (°) | Implication for this compound |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Amide group twist relative to benzene ring | 43.4 - 49.0 nih.gov | The ortho-nitro group likely induces a similar significant twist. |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Nitro group twist relative to benzene ring | 46.1 - 46.7 nih.gov | The nitro group is expected to be non-coplanar with the ring. |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro group twist relative to benzene ring | 85.4 iucr.org | Demonstrates that severe out-of-plane twisting is possible with this substitution pattern. |
Molecular Design Strategies Based on Structural Modification of the Benzamide Scaffold
The benzamide scaffold is a versatile starting point in medicinal chemistry, allowing for systematic modifications to optimize biological activity, selectivity, and pharmacokinetic properties. mdpi.com Several design strategies can be applied to nitro-trifluoromethylated benzamides.
One powerful strategy is bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. A relevant study demonstrated that a trifluoromethyl (CF₃) group could successfully serve as a bioisosteric replacement for an aliphatic nitro (NO₂) group in a series of cannabinoid receptor modulators. nih.gov The resulting CF₃-containing compounds were generally more potent and showed improved metabolic stability in vitro. nih.gov This suggests that one could, in principle, interchange nitro and trifluoromethyl groups at different positions on the benzamide scaffold to fine-tune activity and drug-like properties.
Another approach is scaffold-based design , where a core structure (the scaffold) is retained while peripheral substituents are varied. researchgate.net This is exemplified by the synthesis of numerous benzamide derivatives to explore their activity as antitumor agents or carbonic anhydrase inhibitors. researchgate.netnih.gov For this compound, this could involve:
Modification of the amide: Converting the primary amide (-CONH₂) to secondary or tertiary amides to explore new interactions and alter solubility.
Positional Isomerism: Synthesizing and testing other isomers, such as 3-Nitro-5-(trifluoromethyl)benzamide or 2-(Trifluoromethyl)-5-nitrobenzamide, to probe the importance of the substituent positions.
Replacement of the Phenyl Ring: Replacing the benzene ring with other aromatic heterocycles (e.g., pyridine, pyrazole) to modulate electronic properties and introduce new interaction points. nih.gov
These strategies, guided by computational predictions and an understanding of SAR principles, allow for the rational design of new benzamide derivatives with potentially improved therapeutic profiles.
Computational and Theoretical Chemistry Studies on 2 Nitro 5 Trifluoromethyl Benzamide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. bohrium.comscispace.com For a molecule like 2-nitro-5-(trifluoromethyl)benzamide, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic parameters. synquestlabs.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the amide group, while the LUMO is expected to be concentrated around the electron-deficient nitro group and the trifluoromethyl-substituted ring. The presence of strong electron-withdrawing groups would lower the energies of both HOMO and LUMO, with a pronounced effect on the LUMO. This would result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule can be chemically reactive. A smaller energy gap facilitates charge transfer within the molecule, which is a critical aspect of its reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Parameter | Predicted Characteristic | Implication |
| HOMO Energy | Relatively low | Lower tendency to donate electrons |
| LUMO Energy | Very low | High tendency to accept electrons |
| HOMO-LUMO Gap | Small | High chemical reactivity and polarizability |
Note: The values in this table are predictive and based on the known electronic effects of the substituent groups. Actual values would require specific DFT calculations.
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. synquestlabs.com For this compound, NBO analysis would likely reveal significant charge delocalization from the lone pairs of the oxygen and nitrogen atoms of the amide and nitro groups into the antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule. The analysis would also quantify the stabilization energies associated with these hyperconjugative interactions, providing a deeper understanding of the electronic landscape. For instance, in related nitro-substituted benzamides, significant stabilizing energies are observed for lone pair transitions into antibonding orbitals. acs.org
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MESP surface is expected to show:
Negative Potential (Red/Yellow): Regions of negative potential would be localized around the oxygen atoms of the nitro and amide groups, indicating these as the most likely sites for electrophilic attack. nih.gov
Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the amide group and the aromatic ring, suggesting these as sites for nucleophilic attack. nih.gov
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would lead to a significant region of positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.
Conformational Analysis and Rotational Barriers
The conformation of this compound is largely dictated by the steric and electronic interactions between the ortho-substituted nitro group and the amide group. In a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), crystallographic data reveals that the amide and nitro groups are significantly twisted out of the plane of the benzene ring. bohrium.com For the chloro-analog, the plane of the amide group is inclined at approximately 43-49 degrees, and the nitro group is twisted by about 46-47 degrees relative to the benzene ring. bohrium.com A similar non-planar conformation is expected for this compound to minimize steric hindrance between the adjacent bulky groups.
The rotation around the C(ring)-C(amide) bond and the C(ring)-N(nitro) bond would be associated with significant rotational energy barriers. Computational methods can be used to calculate these barriers, providing insight into the conformational flexibility of the molecule. The presence of intramolecular hydrogen bonding between the amide proton and an oxygen atom of the nitro group could further influence the conformational preference, leading to a more rigid structure.
Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to form extensive intermolecular hydrogen bonding networks. Drawing parallels from the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the primary hydrogen bonding motif would involve the amide group. bohrium.com
Table 2: Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of primary dimers and chains |
| Weak Hydrogen Bond | C-H (aromatic) | O (nitro) | Stabilization of the 3D crystal lattice |
| Weak Hydrogen Bond | C-H (aromatic) | F (trifluoromethyl) | Further stabilization of crystal packing |
Note: This table is based on the crystallographic data of the analogous compound 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. bohrium.com
No Publicly Available Data on Molecular Docking Simulations of this compound
Despite a comprehensive search of available scientific literature and chemical databases, no specific molecular docking simulation studies have been identified for the compound this compound.
Computational and theoretical chemistry, particularly through methods like molecular docking, plays a crucial role in modern drug discovery and materials science. These simulations provide valuable insights into the potential interactions between a small molecule, such as this compound, and a macromolecular target at the atomic level. This information is instrumental in predicting binding affinities, understanding mechanisms of action, and guiding the design of novel compounds with enhanced efficacy and specificity.
However, it appears that this compound has not yet been the subject of such published computational studies. While research exists on the synthesis and structural characterization of related compounds, including other nitrobenzamide derivatives, the specific exploration of this compound's theoretical binding modes with macromolecules through molecular docking is not documented in the public domain.
The absence of this data means that key information, such as the predicted binding energies, identification of interacting amino acid residues, and the nature of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) with any potential biological targets, remains unknown.
Therefore, the requested detailed analysis and data tables concerning the molecular docking simulations of this compound cannot be provided at this time due to the lack of available research findings.
Role of 2 Nitro 5 Trifluoromethyl Benzamide in Advanced Organic Synthesis
Precursor Chemistry in the Synthesis of Heterocyclic Scaffolds
The chemical reactivity of 2-Nitro-5-(trifluoromethyl)benzamide and its close derivatives is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds. The ortho-positioning of a reactive group (often a halogen in its precursors) to the nitro group facilitates intramolecular cyclization reactions, which are fundamental to forming these ring systems.
Application in Benzothiazinone (BTZ) Synthesis
One of the most significant applications of this chemical scaffold is in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov This class of compounds has garnered substantial attention as a promising new generation of antitubercular agents. nih.gov The BTZ core is constructed from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is readily converted to the corresponding benzamide (B126). nih.gov
Several synthetic pathways have been developed to construct the BTZ ring system, all of which rely on this trifluoromethyl-nitroaromatic core. researchgate.net These routes are pivotal for producing clinical trial candidates such as BTZ043 and Macozinone (PBTZ169). nih.govresearchgate.net The key step involves the formation of the six-membered thiazinone ring through intramolecular nucleophilic aromatic substitution.
| Synthetic Pathway | Starting Material (Precursor to the Benzamide) | Key Reagents | Intermediate | Ref. |
| Acylisothiocyanate Pathway | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride, Potassium thiocyanate, Secondary amine | Benzoyl isothiocyanate | nih.govresearchgate.net |
| Alkylsulfanyl Pathway | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) | Carbon disulfide, Methyl iodide, Secondary amine | 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one | nih.gov |
| Thiourea (B124793) Pathway | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride, N,N-dialkylthiourea | Acid chloride | researchgate.net |
This table summarizes major synthetic routes to Benzothiazinones (BTZs) utilizing the 2-Nitro-5-(trifluoromethyl)phenyl scaffold.
Research has shown that these pathways can be optimized, for instance, by using phase transfer catalysis to improve the preparation of acylisothiocyanates. researchgate.net The thiourea pathway is noted for its efficiency, allowing the formation of the thiazinone ring in a single synthetic step with high yields. researchgate.net
Role in the Formation of Other Nitrogen-Containing Heterocycles
The utility of the this compound scaffold extends beyond BTZ synthesis. The same fundamental reactivity that enables the formation of the thiazinone ring can be adapted to create other important heterocyclic systems by varying the nucleophiles used in the cyclization step.
One such adaptation is the synthesis of benzoxazinones (BOZs) . By replacing the sulfur-containing nucleophile with an oxygen-based one, the analogous benzoxazinone (B8607429) ring system can be formed. researchgate.net This demonstrates the flexibility of the precursor in generating different heterocyclic cores.
Furthermore, the underlying 2-aminobenzamide (B116534) structure, which can be derived from the reduction of the nitro group in this compound, is a classic precursor for the synthesis of quinazolinones . General methods for quinazolinone synthesis involve the reaction of 2-aminobenzamides with reagents like benzoyl chlorides. orientjchem.org This pathway opens the door to another major class of biologically active heterocycles.
The related 4-nitro-1,2-phenylenediamine, which shares the nitroaromatic pattern, is used to synthesize 2-substituted-5-nitro-benzimidazoles . This highlights the broader utility of nitro-phenylene structures, including the trifluoromethyl variant, in accessing diverse benzannulated nitrogen heterocycles. researchgate.net
Building Block for Complex Pharmaceutical Intermediates
Nitro compounds are considered "ideal intermediates in organic synthesis" due to the diverse reactivity of the nitro group, which can be transformed into various other functionalities. esprixtech.com this compound embodies this principle, serving as a key building block for complex molecules targeted by the pharmaceutical industry. researchgate.net
Its primary role in this context is as a foundational element for antitubercular agents. The entire BTZ class of compounds, including BTZ043, are advanced pharmaceutical intermediates whose synthesis is reliant on this specific chemical motif. nih.gov The trifluoromethyl group enhances metabolic stability and cell membrane permeability, while the nitro group is crucial for the mechanism of action, being reductively activated within the target pathogen. evitachem.com
To explore other potential therapeutic agents, medicinal chemists have used the 2-Nitro-5-(trifluoromethyl)phenyl scaffold as a starting point for scaffold simplification strategies. Inspired by the structure of BTZ043, researchers have designed and synthesized new classes of potential anti-TB agents, including:
Nitroaromatic sulfonamides
Reverse-amides (anilines)
Benzyl esters
These simplified analogues, which retain the core nitro-trifluoromethyl-aromatic structure, are themselves important pharmaceutical intermediates in the discovery of new, more accessible, and cost-effective drug candidates. evitachem.com The synthesis of these derivatives often begins with the corresponding nitrobenzoic acid, a direct precursor to this compound. evitachem.com
Contributions to Agrochemical Synthesis Pathways
The trifluoromethyl-substituted benzamide structure is also a recognized toxophore in the agrochemical industry. Fluorinated compounds, particularly those containing a trifluoromethyl group, are prevalent in modern pesticides due to their enhanced biological activity. nih.gov
An early study, which also reported the synthesis of precursors to this compound, investigated trifluoromethylbenzamides for their activity as anticoccidial agents , which are used to treat parasitic diseases in livestock. nih.gov
More recent and specific examples connect this structural class to herbicides. The compound Fomesafen is a commercial herbicide used for broadleaf weed control. Its chemical structure is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitro-benzamide. epa.gov While not identical, Fomesafen contains the key structural elements of a trifluoromethyl group and a nitro-substituted benzamide, demonstrating the importance of this chemical framework in creating potent agrochemicals. The synthesis of such complex molecules relies on the availability of functionalized building blocks like those derived from this compound.
The broader class of benzoylurea (B1208200) compounds, known as insect growth regulators, also includes structures with trifluoromethylphenyl moieties, such as Chlorfluazuron. nih.gov This further underscores the value of the trifluoromethyl-benzamide scaffold in developing new crop protection agents.
Advanced Spectroscopic and Structural Elucidation Methodologies for Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For 2-Nitro-5-(trifluoromethyl)benzamide , the ¹H and ¹³C NMR spectra would provide key information about the substitution pattern on the benzene (B151609) ring.
Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display a characteristic pattern for a 1,2,5-trisubstituted benzene ring. The amide protons (-CONH₂) would likely appear as two separate broad singlets at room temperature in a solvent like DMSO-d₆, indicating restricted rotation around the C-N bond due to its partial double-bond character.
Expected ¹³C NMR Spectrum: The carbon NMR spectrum would show eight distinct carbon signals corresponding to the six aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group. The trifluoromethyl group's carbon signal would appear as a quartet due to coupling with the three fluorine atoms.
Comparative Analysis with 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784): To illustrate the application of NMR, the reported data for the analogous compound 2-chloro-3-nitro-5-(trifluoromethyl)benzamide is presented. nih.gov The presence of the chloro group alters the chemical shifts and coupling patterns compared to what would be expected for the title compound.
Table 1: NMR Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide in DMSO-d₆ nih.gov
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 8.60 | Doublet, J = 2.2 Hz, 1H (aromatic) |
| ¹H | 8.22 | Singlet, 1H (amide) |
| ¹H | 8.18 | Doublet, J = 2.2 Hz, 1H (aromatic) |
| ¹H | 8.03 | Singlet, 1H (amide) |
| ¹³C | 165.1 | Carbonyl |
| ¹³C | 148.9 | Aromatic C-N |
| ¹³C | 140.8 | Aromatic C-Cl |
| ¹³C | 128.8 | Quartet, ²J(C,F) = 34 Hz (Aromatic C-CF₃) |
| ¹³C | 128.2 | Quartet, ³J(C,F) = 4 Hz (Aromatic CH) |
| ¹³C | 125.8 | Aromatic C-C=O |
| ¹³C | 122.42 | Quartet, ¹J(C,F) = 273 Hz (CF₃) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups present in a molecule.
Expected FT-IR and Raman Spectra for this compound: The FT-IR and Raman spectra are expected to show characteristic bands for the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching of the trifluoromethyl group.
N-H stretching: Two bands in the region of 3400-3100 cm⁻¹.
C=O stretching: A strong absorption around 1660 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-F stretching: Strong absorptions in the region of 1100-1200 cm⁻¹.
Comparative FT-IR Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide: A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzamide provides the following experimental FT-IR data, which helps in understanding the expected regions for the vibrational modes. nih.gov
Table 2: FT-IR Spectral Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide nih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3356 | N-H stretch |
| 3178 | N-H stretch |
| 3096 | C-H stretch (aromatic) |
| 1659 | C=O stretch (Amide I) |
| 1629 | N-H bend (Amide II) |
| 1537 | NO₂ asymmetric stretch |
| 1317 | NO₂ symmetric stretch |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For This compound , the molecular formula is C₈H₅F₃N₂O₃, with a monoisotopic mass of 234.02 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass. The fragmentation in the mass spectrometer would likely involve the loss of the amide group, the nitro group, and potentially rearrangements involving the trifluoromethyl group.
Comparative Mass Spectrometry Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide: For the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide , mass spectrometry using Atmospheric Pressure Chemical Ionization (APCI+) showed the protonated molecule [M+H]⁺ at m/z 269.0, corresponding to the calculated value for C₈H₅ClF₃N₂O₃⁺. nih.gov This confirms the molecular weight of the analogue.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Characterization
As of now, there are no published crystal structures for This compound in the Cambridge Structural Database. Therefore, a detailed analysis of its solid-state conformation, hydrogen bonding, and crystal packing is not possible. However, to illustrate the power of this technique for benzamide (B126) derivatives, the detailed crystallographic study of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide is presented below. nih.govresearchgate.net
Analysis of Torsion Angles and Molecular Conformations in the Crystalline State
In the solid state, the conformation of a molecule is defined by its torsion angles. For 2-chloro-3-nitro-5-(trifluoromethyl)benzamide , X-ray diffraction revealed that the functional groups are significantly twisted out of the plane of the benzene ring. nih.gov
The amide group is inclined at angles of 49.0° and 43.4° with respect to the benzene ring in the two independent molecules of the asymmetric unit. nih.gov
The nitro group is twisted by 46.1° and 46.7° relative to the benzene ring. nih.gov
These twists are a result of steric hindrance between the bulky ortho substituents. A similar non-planar conformation would be expected for This compound due to the ortho nitro and amide groups.
Supramolecular Features: Hydrogen Bond Geometries and Crystal Packing Motifs
Hydrogen bonding is a key determinant of the crystal packing in benzamides. In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide , the primary amide groups form N-H···O hydrogen-bonded dimers. nih.govresearchgate.net These dimers are further connected through additional N-H···O hydrogen bonds, creating tapes that extend along the iucr.org direction in the crystal lattice. nih.gov This is a common hydrogen-bonding motif for primary amides.
Table 3: Hydrogen Bond Geometry in Crystalline 2-chloro-3-nitro-5-(trifluoromethyl)benzamide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(1)-H(1A)···O(1)ⁱ | 0.88 | 2.08 | 2.95 | 171 |
| N(1)-H(1B)···O(1)ⁱⁱ | 0.88 | 2.15 | 3.01 | 164 |
(Symmetry codes: (i) -x+2, -y+1, -z+1; (ii) x-1, y, z)
It is highly probable that This compound would also exhibit similar hydrogen-bonded dimer and tape motifs in its crystal structure.
Investigation of Rotational Disorder within Crystal Lattices
Rotational disorder is a phenomenon where a part of a molecule occupies multiple orientations within the crystal lattice. The trifluoromethyl group is particularly prone to such disorder. In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide , the trifluoromethyl group exhibits rotational disorder with two positions. nih.gov The major component has an occupancy of 87.6%, while the minor component has an occupancy of 12.4%. nih.gov This disorder is refined using a split-atom model in the crystallographic analysis. Such rotational disorder of the -CF₃ group would also be a possibility in the crystal structure of This compound .
Future Directions in Research on 2 Nitro 5 Trifluoromethyl Benzamide
Development of Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, a paradigm that holds significant promise for the synthesis of 2-Nitro-5-(trifluoromethyl)benzamide. Future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry, minimizing waste and energy consumption.
One promising avenue is the exploration of biocatalysis. Enzymatic methods, such as those employing Candida antarctica lipase (B570770) B, have demonstrated success in forming amide bonds under mild conditions and in green solvents like cyclopentyl methyl ether. nih.govnih.gov The application of such enzymatic strategies to the synthesis of this compound from its corresponding carboxylic acid and amine precursors could offer a highly efficient and sustainable alternative to traditional methods that often rely on harsh reagents and solvents. nih.govnih.gov
Furthermore, the use of solid-supported catalysts, such as zeolites, presents another green approach. These materials can facilitate nitration reactions with high regioselectivity and can be easily recovered and reused, reducing waste. researchgate.net Microwave-assisted organic synthesis, known for its ability to accelerate reaction rates and improve yields, could also be investigated to optimize the energy efficiency of the synthetic process. researchgate.net A simple, atom-economical, and solvent-free approach involving the Michael addition of amines to nitroolefins by grinding has also been developed, which could be adapted for related syntheses. rsc.org
The table below outlines potential green synthetic approaches for this compound.
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Key Advantages |
| Biocatalysis | Enzymatic amidation of 2-nitro-5-(trifluoromethyl)benzoic acid. | Mild reaction conditions, high selectivity, use of renewable catalysts. nih.govnih.gov |
| Heterogeneous Catalysis | Use of zeolites for the nitration of a suitable trifluoromethylated benzamide (B126) precursor. | Catalyst reusability, reduced waste, improved regioselectivity. researchgate.net |
| Microwave-Assisted Synthesis | Acceleration of the amidation or nitration steps. | Reduced reaction times, increased energy efficiency, potentially higher yields. researchgate.net |
| Mechanochemistry | Solvent-free synthesis by grinding reactants. | Elimination of solvent waste, high atom economy, rapid reactions. rsc.org |
Exploration of Unconventional Reaction Pathways for Derivatization
Moving beyond traditional synthetic transformations, the exploration of unconventional reaction pathways for the derivatization of this compound can unlock novel chemical space and lead to the discovery of new bioactive molecules.
Photocatalysis , for instance, has emerged as a powerful tool for organic synthesis, enabling reactions under mild, visible-light irradiation. researchgate.net This technology could be employed for various derivatizations of the this compound scaffold. For example, photocatalytic methods could facilitate C-H activation, allowing for the introduction of new functional groups onto the aromatic ring or at the benzamide moiety. Merging photocatalysis with other catalytic methods, such as organo- or metal catalysis, could open up even more synthetic possibilities. researchgate.net
Flow chemistry offers another exciting frontier. Conducting reactions in continuous-flow reactors provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. acs.orgyoutube.com For a molecule like this compound, flow chemistry could be particularly advantageous for handling potentially hazardous nitration reactions or for optimizing multi-step derivatization sequences. acs.org The implementation of flow chemistry has already been shown to be beneficial in the synthesis of other trifluoromethylated heterocycles. acs.org
The following table summarizes potential unconventional derivatization strategies.
| Unconventional Pathway | Potential Application for Derivatization | Expected Benefits |
| Photocatalysis | C-H functionalization of the aromatic ring or benzamide side chain. | Mild reaction conditions, novel reactivity, access to new derivatives. researchgate.net |
| Flow Chemistry | Continuous-flow nitration or multi-step derivatization sequences. | Enhanced safety, improved scalability, precise reaction control. acs.orgyoutube.com |
| Electrosynthesis | Electrochemical modifications of the nitro or trifluoromethyl groups. | Avoidance of stoichiometric reagents, unique selectivity. |
Integration of Machine Learning and AI in Predictive Synthesis and SAR Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. researchgate.netnih.govnih.gov For this compound, these computational tools can significantly accelerate research and development.
Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural features of molecules with their biological activities. mdpi.comnih.govnih.govjocpr.comtaylorfrancis.com By developing QSAR models for derivatives of this compound, researchers can predict the biological activity of new, untested compounds. This allows for the rational design of molecules with enhanced efficacy and reduced toxicity, guiding synthetic efforts towards the most promising candidates. jocpr.com The integration of AI can further enhance these models, leading to more accurate predictions and a deeper understanding of the SAR. jelsciences.com
The table below highlights the potential applications of AI and ML in this field.
| AI/ML Application | Specific Use for this compound | Impact on Research |
| Retrosynthesis | Proposing efficient synthetic routes for novel derivatives. | Accelerated discovery of new compounds. pf-media.co.uknih.govarxiv.orgnih.gov |
| Reaction Optimization | Predicting optimal conditions for synthesis and derivatization. | Increased efficiency and reduced experimental cost. researchgate.netrsc.org |
| SAR Modeling | Predicting the biological activity of new derivatives. | Rational drug design and prioritization of synthetic targets. mdpi.comnih.govnih.govjocpr.comtaylorfrancis.com |
Advanced Theoretical Studies for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational application and the design of new reactions. Advanced theoretical and computational studies can provide invaluable insights at the molecular level.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms associated with this molecule. rsc.orgosti.gov For instance, DFT studies can elucidate the mechanism of nucleophilic aromatic substitution on the nitroaromatic ring, helping to predict the regioselectivity of derivatization reactions. nih.govnih.govresearchgate.net Such calculations can also shed light on the role of the trifluoromethyl group in influencing the molecule's reactivity and properties. researchgate.netnih.govmdpi.com
Computational analysis of reaction kinetics and thermodynamics can provide a quantitative understanding of the feasibility and rates of different reaction pathways. This knowledge is essential for optimizing reaction conditions and for designing more efficient synthetic routes. Theoretical studies can also be used to probe the nature of intermolecular interactions, which is critical for understanding the solid-state properties and formulation of the compound. nih.govsemanticscholar.org
The following table outlines key areas for advanced theoretical investigation.
| Theoretical Approach | Research Focus for this compound | Gained Insights |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, and role of substituents. | Predictive understanding of reactivity and selectivity. rsc.orgosti.gov |
| Kinetic and Thermodynamic Modeling | Analysis of reaction pathways and energy profiles. | Optimization of reaction conditions and synthetic strategies. |
| Molecular Dynamics Simulations | Intermolecular interactions and conformational analysis. | Understanding of solid-state properties and behavior in different media. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
